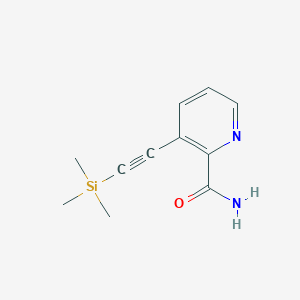

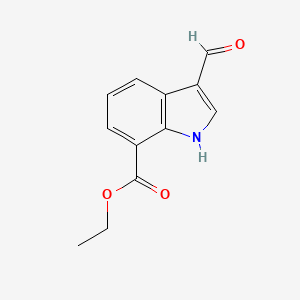

1-(Piperidine-3-carbonyl)-piperidine-4-carboxylic acid amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

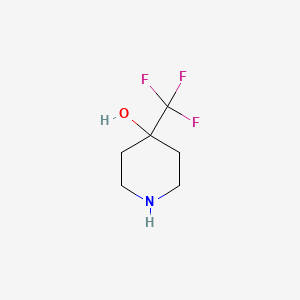

Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines . Carboxylic acid amides are a class of organic compounds that contain a functional group consisting of a carbonyl (C=O) and amine (N-H) linked to the same carbon atom .

Molecular Structure Analysis

The molecular structure of piperidine is a six-membered ring with five carbon atoms and one nitrogen atom . The carboxylic acid amide functional group consists of a carbonyl (C=O) and amine (N-H) linked to the same carbon atom .Chemical Reactions Analysis

Piperidine can undergo various chemical reactions due to the presence of the amine group . Carboxylic acid amides can participate in a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

Piperidine is a colorless liquid with a pungent odor. It is miscible with water and has a boiling point of 106 °C . The physical and chemical properties of carboxylic acid amides can vary widely depending on the specific compound .Aplicaciones Científicas De Investigación

Crystal Structure Studies

- The study of dipeptides containing pipecolic acid (piperidine-2-carboxylic acid) revealed insights into their conformation and potential for forming intramolecular hydrogen bonds, which are crucial for understanding peptide folding and interactions (Didierjean, Boussard, & Aubry, 2002).

- Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride explored novel methods of preparing piperidine derivatives, highlighting the compound's utility in organic synthesis (Zheng Rui, 2010).

Organic Synthesis and Medicinal Chemistry

- A study on the efficient diastereoselective synthesis of pipecolic amides via a three-component reaction demonstrated the versatility of piperidine derivatives in synthesizing complex molecules (van der Heijden et al., 2019).

- Another research focused on the hydrogen bonding in proton-transfer compounds of isonipecotamide (piperidine-4-carboxamide) with benzoic acids, providing insights into molecular assembly and the design of new materials (Smith & Wermuth, 2010).

Biocatalysis

- The biocatalytic synthesis of amides using the amide bond synthetase McbA, coupled with an ATP recycling system, showcased the application of piperidine derivatives in green chemistry and biocatalysis for the synthesis of pharmacologically relevant compounds (Petchey et al., 2020).

Anticancer Research

- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer potential, highlighting the role of piperidine derivatives in developing new therapeutic agents (Rehman et al., 2018).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(piperidine-3-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c13-11(16)9-3-6-15(7-4-9)12(17)10-2-1-5-14-8-10/h9-10,14H,1-8H2,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBPACQOGWTRPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCC(CC2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidine-3-carbonyl)-piperidine-4-carboxylic acid amide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1356787.png)

![Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1356788.png)

![3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1356789.png)